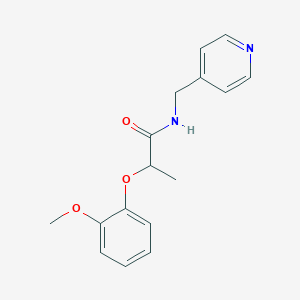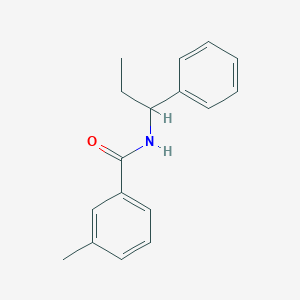
2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)propanamide, also known as JNJ-1661010, is a chemical compound that has been extensively studied for its potential use in the treatment of various diseases. This compound is a selective inhibitor of the fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that play a key role in regulating pain, inflammation, and other physiological processes. By inhibiting FAAH, JNJ-1661010 has the potential to increase the levels of endocannabinoids in the body, leading to therapeutic effects.
作用機序
2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)propanamide works by inhibiting the enzyme FAAH, which breaks down endocannabinoids in the body. Endocannabinoids are naturally occurring compounds that activate cannabinoid receptors in the body, leading to various physiological effects. By inhibiting FAAH, 2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)propanamide increases the levels of endocannabinoids in the body, leading to increased activation of cannabinoid receptors and therapeutic effects.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)propanamide has been shown to have various biochemical and physiological effects. Studies have shown that 2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)propanamide can increase the levels of endocannabinoids in the body, leading to increased activation of cannabinoid receptors. This can lead to various physiological effects, including reduced pain, reduced inflammation, and improved mood.
実験室実験の利点と制限
2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)propanamide has several advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of FAAH, meaning that it does not affect other enzymes or receptors in the body. This makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one limitation is that 2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)propanamide is not very soluble in water, which can make it difficult to administer in lab experiments.
将来の方向性
There are several future directions for research on 2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)propanamide. One direction is to investigate its potential use in the treatment of various diseases, including pain, anxiety, and depression. Another direction is to study its mechanism of action in more detail, including its effects on cannabinoid receptors and other physiological processes. Additionally, future research could focus on developing more soluble forms of 2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)propanamide that can be more easily administered in lab experiments.
合成法
2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)propanamide can be synthesized using a multi-step process. The first step involves the reaction of 2-methoxyphenol with 2-bromoethanol to form 2-(2-methoxyphenoxy)ethanol. This intermediate is then reacted with pyridine-4-carboxaldehyde to form 2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)ethanol. The final step involves the conversion of this intermediate into 2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)propanamide through a series of reactions involving acetic anhydride, triethylamine, and trifluoroacetic acid.
科学的研究の応用
2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)propanamide has been extensively studied for its potential use in the treatment of various diseases. One of the main areas of research has been in the field of pain management. Studies have shown that 2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)propanamide can reduce pain in animal models of inflammatory pain, neuropathic pain, and osteoarthritis pain. 2-(2-methoxyphenoxy)-N-(4-pyridinylmethyl)propanamide has also been investigated for its potential use in the treatment of anxiety, depression, and other psychiatric disorders.
特性
IUPAC Name |
2-(2-methoxyphenoxy)-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-12(21-15-6-4-3-5-14(15)20-2)16(19)18-11-13-7-9-17-10-8-13/h3-10,12H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIMNOGYFJZEAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=NC=C1)OC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5377954.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(3-methylbenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5377958.png)

![N-[2-(3,4-dimethoxyphenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5377971.png)

![3-[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5378007.png)
![2-{[(3-methylphenyl)acetyl]amino}benzamide](/img/structure/B5378012.png)
![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5378019.png)
![N-(2-chloro-4-methylphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5378024.png)
![11-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5378032.png)
![8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-c]pyrazol-2-one](/img/structure/B5378037.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-ethoxyacetamide](/img/structure/B5378045.png)

![N-(2-hydroxy-5-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5378055.png)